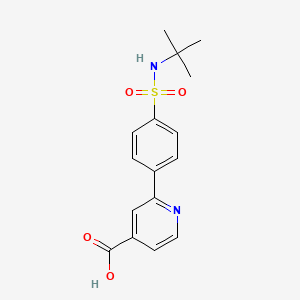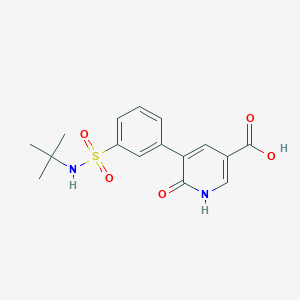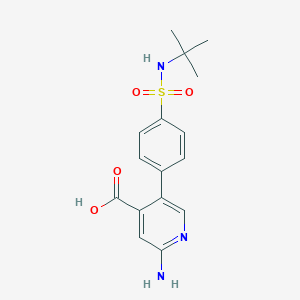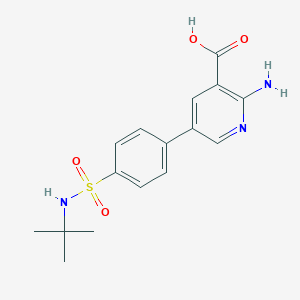
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid (2-BSI) is an important intermediate in the synthesis of various organic compounds. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. It has a melting point of about 130°C and a boiling point of about 300°C. 2-BSI is an important intermediate for the synthesis of a variety of compounds, including antibiotics, anti-inflammatory drugs, and other pharmaceuticals.
Aplicaciones Científicas De Investigación
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of protein-protein interactions, and the study of enzyme kinetics. It has also been used in the synthesis of antibiotics, anti-inflammatory drugs, and other pharmaceuticals.
Mecanismo De Acción
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is an intermediate in the synthesis of other organic compounds. It acts as a catalyst for the reaction of 4-t-butylsulfamoylphenol with isonicotinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete after about two hours.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% has been used in scientific research to study the biochemical and physiological effects of various compounds. It has been used to study the effects of antibiotics, anti-inflammatory drugs, and other pharmaceuticals on the human body. It has also been used to study the effects of various proteins and enzymes on cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% in laboratory experiments is its high purity (95%). Its solubility in water and other organic solvents makes it easy to use in a variety of experiments. However, it is important to note that 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% is an intermediate in the synthesis of other organic compounds, and it is not suitable for use as a drug or a therapeutic agent.
Direcciones Futuras
In the future, 2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% may be used to study the effects of various proteins and enzymes on cell function and metabolism. It may also be used in the synthesis of new antibiotics, anti-inflammatory drugs, and other pharmaceuticals. Additionally, it may be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, it may be used in the development of new biosensors and diagnostic tools.
Métodos De Síntesis
2-(4-t-Butylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by the reaction of 4-t-butylsulfamoylphenol with isonicotinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete after about two hours. The product is a white crystalline solid that is soluble in water and other organic solvents.
Propiedades
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-11(5-7-13)14-10-12(15(19)20)8-9-17-14/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCVOWSJAFBMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)












